molecular formula C14H10O3 B1665569 Anthrarobin CAS No. 577-33-3

Anthrarobin

Cat. No.: B1665569
CAS No.: 577-33-3
M. Wt: 226.23 g/mol
InChI Key: TZIQWQARHPGHIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anthrarobin, also known as 1,2,10-trihydroxyanthracene , primarily targets keratinocytes, which are epidermal skin cells . It also interacts with butyrylcholinesterase (BuChE), an enzyme that plays a crucial role in nerve impulse transmission .

Mode of Action

This compound inhibits the proliferation of keratinocytes and prevents the action of T-cells . This inhibition likely occurs through mitochondrial dysfunction and the production of free radicals . In the case of BuChE, this compound derivatives have been shown to inhibit this enzyme, potentially impacting nerve signal transmission .

Biochemical Pathways

This compound’s interaction with keratinocytes and T-cells can lead to changes in skin cell growth and immune response . When it comes to BuChE, inhibition of this enzyme can affect cholinergic signaling, which is crucial for memory and cognition . .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as anthracyclines, suggest that the mode of administration and dosage can significantly impact bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of keratinocyte proliferation, which can be beneficial in conditions like psoriasis where there is an overproduction of these cells . The inhibition of BuChE by this compound derivatives could potentially have implications for conditions like Alzheimer’s disease, where cholinergic signaling is impaired .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds or contaminants in the environment can potentially interact with this compound, affecting its stability and activity . .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: Anthrarobin interacts with several biomolecules within biochemical pathways. Notably, it has been investigated for its inhibitory activity against butyrylcholinesterase (BuChE), an enzyme associated with AD pathology. Compounds derived from this compound have shown significant BuChE inhibitory potential, making them potential candidates for drug development in AD treatment .

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound likely exerts its effects through stable binding interactions with BuChE active sites. This binding inhibits BuChE activity, which may contribute to its potential as an AD drug candidate. Additional investigations are required to fully understand the precise molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthrarobin can be synthesized through several methods. One common approach involves the reaction of anthracene with nitric acid, followed by reduction and hydrolysis to yield this compound. Another method includes the oxidation of anthracene-1,2-diol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of anthracene derivatives. The process involves the use of strong oxidizing agents under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anthrarobin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with nitrogen dioxide (NO2), where it forms nitrite compounds through an electron transfer process .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acetic anhydride, acyl chlorides

Major Products Formed:

Comparison with Similar Compounds

Anthrarobin’s unique structure and properties make it a valuable compound in various scientific and industrial applications, highlighting its significance in ongoing research and development efforts.

Properties

IUPAC Name

anthracene-1,2,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-7,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIQWQARHPGHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2O)C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206401
Record name Anthrarobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-33-3
Record name Anthrarobin
Source CAS Common Chemistry
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Record name Anthrarobin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthrarobin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60015
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Record name Anthrarobin
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Record name Anthracene-1,2,10-triol
Source European Chemicals Agency (ECHA)
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Record name ANTHRAROBIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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